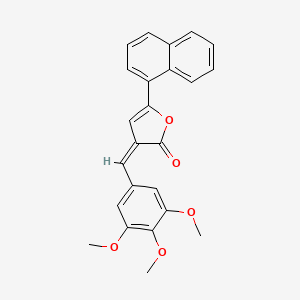
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone, also known as NTBF, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. NTBF belongs to the family of furanones, which are organic compounds that contain a furan ring.
Aplicaciones Científicas De Investigación
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis, or programmed cell death. This effect has been observed in various cancer cell lines, including breast, lung, and liver cancer.
In addition to its anti-cancer properties, 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been studied for its potential as an anti-inflammatory agent. Inflammation is a key factor in the development of many diseases, including arthritis, cardiovascular disease, and diabetes. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to the inflammatory response.
Mecanismo De Acción
The mechanism of action of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to inhibit the activity of NF-kB, a transcription factor that is involved in the regulation of genes that are important in inflammation and cancer. 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of genes that are important in cancer.
Biochemical and Physiological Effects:
5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and inhibit the activity of various signaling pathways. In vivo studies have shown that 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone can inhibit tumor growth in mice and reduce inflammation in rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that it is a synthetic compound, which means that it can be easily synthesized in the lab and its purity can be easily confirmed. However, one of the limitations of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are many future directions for research on 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone. One area of research is to further elucidate its mechanism of action. This could involve studying its effects on specific signaling pathways or identifying its molecular targets. Another area of research is to study its potential as a therapeutic agent in animal models of disease. This could involve studying its effects on tumor growth, inflammation, or other disease processes. Finally, there is a need to study the safety and toxicity of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone in animal models and eventually in humans, in order to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone involves the condensation of 3,4,5-trimethoxybenzaldehyde and 1-naphthylamine in the presence of a catalyst. The reaction is carried out in ethanol at room temperature and the product is obtained after purification through recrystallization. The yield of 5-(1-naphthyl)-3-(3,4,5-trimethoxybenzylidene)-2(3H)-furanone is around 70%, and the purity can be confirmed through NMR and IR spectroscopy.
Propiedades
IUPAC Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-26-21-12-15(13-22(27-2)23(21)28-3)11-17-14-20(29-24(17)25)19-10-6-8-16-7-4-5-9-18(16)19/h4-14H,1-3H3/b17-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCUTYCCAJRVLX-BOPFTXTBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C=C(OC2=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-naphthalen-1-yl-3-[(3,4,5-trimethoxyphenyl)methylidene]furan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

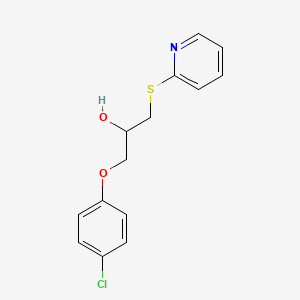
![2-(4-biphenylyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5123200.png)
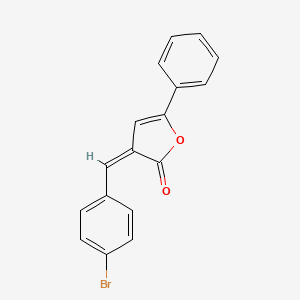
![6-(diphenylmethyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5123209.png)
![1,3-bis(4-chlorophenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5123217.png)
![3-(2-chloro-6-fluorobenzyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5123233.png)
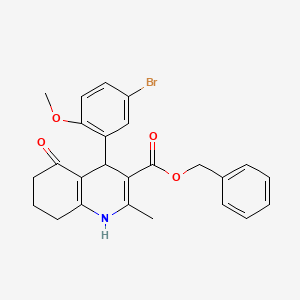
![ethyl 1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-piperidinecarboxylate](/img/structure/B5123251.png)
![4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5123256.png)
![N-{4-acetyl-5-[(acetylamino)methyl]-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5123271.png)
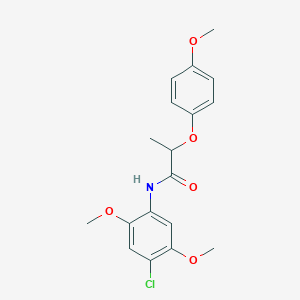
![4-(4-{[(4-bromophenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5123285.png)

![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5123298.png)